N,N'-Diphenylphosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diphenylphosphoric triamide: is a chemical compound that belongs to the class of phosphoric triamides It is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the phosphoric triamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phosphoryl Chloride Route: One common method involves the reaction of phosphoryl chloride with aniline in the presence of a base such as triethylamine.
Alternative Methods: Other synthetic strategies include using phosphorus halides, phosphates, or azides as substrates.
Industrial Production Methods: While specific industrial production methods for N,N’-Diphenylphosphoric triamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments for yield optimization and safety considerations.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N’-Diphenylphosphoric triamide can undergo substitution reactions where the phenyl groups can be replaced by other substituents under suitable conditions.
Hydrogen Bonding: This compound is known for its ability to form strong hydrogen bonds, particularly with anions, due to the presence of aryl N-H groups.
Common Reagents and Conditions:
Major Products:
- The major products of these reactions depend on the specific substituents and reaction conditions used. For example, substitution reactions can yield various derivatives of N,N’-Diphenylphosphoric triamide .
Scientific Research Applications
Chemistry:
Anion Recognition: N,N’-Diphenylphosphoric triamide has been studied for its ability to recognize and bind anions through hydrogen bonding.
Biology and Medicine:
Urease Inhibition: Similar compounds like N-(n-butyl) thiophosphoric triamide are used as urease inhibitors to reduce ammonia volatilization in agricultural applications.
Industry:
Mechanism of Action
Hydrogen Bonding:
- The primary mechanism by which N,N’-Diphenylphosphoric triamide exerts its effects is through hydrogen bonding. The aryl N-H groups form strong hydrogen bonds with electron-rich substances such as anions .
Molecular Targets and Pathways:
Comparison with Similar Compounds
N,N-Dimethyl-N’,N’'-diphenylphosphoric triamide: This compound has similar structural features but with dimethyl groups instead of phenyl groups.
N-(n-butyl) thiophosphoric triamide: Used as a urease inhibitor in agriculture.
Uniqueness:
Properties
CAS No. |
91568-33-1 |
---|---|
Molecular Formula |
C12H14N3OP |
Molecular Weight |
247.23 g/mol |
IUPAC Name |
N-[amino(anilino)phosphoryl]aniline |
InChI |
InChI=1S/C12H14N3OP/c13-17(16,14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H4,13,14,15,16) |
InChI Key |
MGBGAIFTONXTJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(N)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.